5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

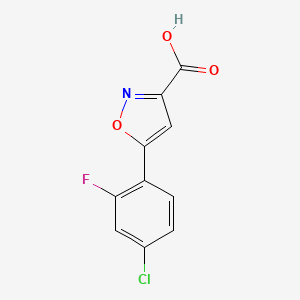

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid: is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

-

Cycloaddition Reaction: : One common method for synthesizing 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a precursor such as a chloro-oxime using an oxidizing agent like sodium hypochlorite.

-

Halogenation and Substitution: : Another route involves the halogenation of a suitable phenyl isoxazole precursor followed by substitution reactions to introduce the chloro and fluoro groups. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cycloaddition method is favored due to its efficiency and the relatively mild conditions required. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve safety.

化学反应分析

Reaction Types and Mechanisms

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid undergoes diverse reactions driven by its functional groups:

Nucleophilic Acyl Substitution

The carboxylic acid group participates in esterification and amidation. For example:

-

Esterification : Reacts with alcohols (e.g., isopropyl alcohol) in the presence of thionyl chloride (SOCl₂) to form esters .

-

Amidation : Reacts with amines (e.g., morpholine) under reflux conditions, though yields vary based on steric and electronic factors .

Electrophilic Aromatic Substitution

The 4-chloro-2-fluorophenyl substituent directs electrophilic attacks. Key reactions include:

-

Halogenation : Reacts with Cl₂ or Br₂ under Lewis acid catalysis (e.g., FeCl₃), favoring para-substitution relative to the electron-withdrawing groups.

-

Nitration : Requires HNO₃/H₂SO₄ at low temperatures due to the deactivating effect of fluorine.

Ring-Opening and Functionalization

The isoxazole ring undergoes lithiation at position 4 using n-butyllithium, enabling carboxylation or alkylation . For example:

Compound+n-BuLi→Lithiated intermediateCO24-Carboxy derivative

Reagents and Reaction Conditions

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Evidence Source |

|---|---|---|

| 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid | Lower electrophilic substitution due to lack of fluorine | |

| 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid | Enhanced solubility for biological uptake | Excluded |

| 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid | Higher halogen mobility in SNAr reactions | (excluded) |

Mechanistic Insights

科学研究应用

Pharmaceutical Development

Role as an Intermediate

This compound is crucial in the synthesis of various pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its unique structure allows for modifications that enhance therapeutic efficacy. For instance, derivatives of isoxazole compounds have been shown to inhibit specific enzymes involved in inflammatory responses, making them valuable in drug design .

Case Study: Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. A study evaluated several analogs against multiple cancer cell lines, revealing that modifications in the isoxazole structure could enhance potency. The findings demonstrated that certain derivatives could induce apoptosis in cancer cells, highlighting the potential for developing new cancer therapies based on this scaffold .

Agricultural Chemicals

Pest Control and Crop Protection

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is utilized in formulating agrochemicals. Its effectiveness in pest control contributes to increased agricultural productivity. The compound's ability to interact with biological pathways in pests can lead to effective solutions for crop protection .

Research Example

In biochemical assays, this compound has been tested for its efficacy against common agricultural pests, demonstrating a high level of activity that supports its use in developing new agrochemical formulations .

Biochemical Research

Enzyme Interaction Studies

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how it affects various biological systems, providing insights into complex biochemical processes .

Example of Application

Studies involving this compound have shown its potential to stabilize specific proteins involved in critical cellular processes, offering a pathway for understanding diseases at the molecular level .

Material Science

Development of Advanced Materials

this compound has applications in material science due to its unique chemical properties. It is used in developing polymers and coatings that require enhanced durability and performance characteristics .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. This application is particularly relevant in industries where material performance under stress is critical .

Summary Table of Applications

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Anticancer activity against multiple cell lines |

| Agricultural Chemicals | Formulation of agrochemicals | Effective pest control solutions |

| Biochemical Research | Enzyme interaction studies | Stabilization of proteins involved in cellular processes |

| Material Science | Development of advanced materials | Enhanced mechanical strength and thermal stability in polymers |

作用机制

The mechanism by which 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.

相似化合物的比较

Similar Compounds

5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Similar structure but with two fluorine atoms, leading to different electronic properties.

3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: Contains a methyl group, altering its steric and electronic characteristics.

Uniqueness

5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.

生物活性

5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an isoxazole ring, which is known for its diverse pharmacological properties, and it is substituted with a 4-chloro-2-fluorophenyl group and a carboxylic acid functionality.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, studies have shown that various isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.

In a study focusing on similar compounds, it was found that certain isoxazole derivatives displayed potent cytotoxicity against multiple cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers. The IC50 values for these derivatives ranged from 6.76 µg/mL to over 200 µg/mL, indicating varying degrees of effectiveness compared to standard treatments like doxorubicin .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, demonstrating potential as antibacterial agents. The presence of halogen substituents, such as chlorine and fluorine, enhances the lipophilicity of these compounds, which may contribute to their increased permeability across bacterial membranes .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within cells. These interactions can lead to the modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (µg/mL) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | 6.76 | HCT116 |

| 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | Anticancer | 43 | HepG2 |

| 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | Antimicrobial | Variable | Various bacteria |

Case Study: Anticancer Evaluation

A recent study synthesized a series of fluorophenyl-isoxazole derivatives and evaluated their antiproliferative activities against several cancer cell lines. Among these compounds, those structurally related to this compound exhibited notable activity against HCT116 cells with IC50 values significantly lower than standard chemotherapeutics .

属性

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYNANLOBJRDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。